5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position on the tetrahydroisoquinoline ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and an aldehyde in the presence of an acid catalyst. The resulting intermediate is then chlorinated and methylated to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is utilized to study the effects of tetrahydroisoquinoline derivatives on biological systems. It can be used to investigate the interactions with enzymes, receptors, and other biomolecules.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit biological activities such as anti-inflammatory, analgesic, or antitumor effects.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical structure makes it valuable for creating specialized products with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness: 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Properties
CAS No. |
2742656-76-2 |
---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
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